Paxilline

Catalog No.
S606745
CAS No.
57186-25-1
M.F
C27H33NO4
M. Wt
435.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Paxilline

CAS Number

57186-25-1

Product Name

Paxilline

IUPAC Name

(1S,2R,5S,7R,11S,14S)-11-hydroxy-7-(2-hydroxypropan-2-yl)-1,2-dimethyl-6-oxa-23-azahexacyclo[12.10.0.02,11.05,10.016,24.017,22]tetracosa-9,16(24),17,19,21-pentaen-8-one

Molecular Formula

C27H33NO4

Molecular Weight

435.6 g/mol

InChI

InChI=1S/C27H33NO4/c1-24(2,30)23-20(29)14-18-21(32-23)10-11-25(3)26(4)15(9-12-27(18,25)31)13-17-16-7-5-6-8-19(16)28-22(17)26/h5-8,14-15,21,23,28,30-31H,9-13H2,1-4H3/t15-,21-,23-,25+,26+,27+/m0/s1

InChI Key

ACNHBCIZLNNLRS-UBGQALKQSA-N

SMILES

CC12CCC3C(=CC(=O)C(O3)C(C)(C)O)C1(CCC4C2(C5=C(C4)C6=CC=CC=C6N5)C)O

Synonyms

PAXILLINE;PAXILLINE, PENICILLIUM PAXILLI;(2R,4BS,6AS,12BS,12CR,14AS)-5,6,6A,7,12,12B,12C,13,14,14A-DECAHYDRO-4B-HYDROXY-2-(1-HYDROXY-1-METHYLETHYL)-12B,12C-DIMETHYL-2H-PYRANO[2'',3'':5',6']BENZ[1',2':6,7]INDENO[1,2-B]INDOL-3(4BH)-ONE;14,14a-d

Canonical SMILES

CC12CCC3C(=CC(=O)C(O3)C(C)(C)O)C1(CCC4C2(C5=C(C4)C6=CC=CC=C6N5)C)O

Isomeric SMILES

C[C@]12CC[C@H]3C(=CC(=O)[C@H](O3)C(C)(C)O)[C@@]1(CC[C@@H]4[C@@]2(C5=C(C4)C6=CC=CC=C6N5)C)O

Studying Ion Channel Function:

Paxilline acts as a potent blocker of high-conductance calcium-activated potassium channels (BK channels) []. These channels play a crucial role in various physiological processes, including regulating muscle relaxation, neuronal excitability, and vascular smooth muscle tone. By selectively blocking BK channels, Paxilline allows researchers to study their specific functions in different tissues and cell types []. This research has been instrumental in understanding the complex roles of BK channels in health and disease [, ].

Investigating Epilepsy:

Studies suggest that Paxilline may help understand the mechanisms underlying temporal lobe epilepsy (TLE) []. This neurological disorder is characterized by uncontrolled electrical activity in the brain, leading to seizures. Research using Paxilline has shown its potential to modulate the activity of dentate gyrus granule cells in the hippocampus, a region crucial for TLE development []. By investigating how Paxilline affects these cells and their associated potassium channels, researchers can gain valuable insights into the pathophysiology of TLE [].

Paxilline is a toxic, tremorgenic diterpene indole polycyclic alkaloid produced by the fungus Penicillium paxilli, first characterized in 1975. Its chemical formula is C27H33NO4, and it belongs to a class of compounds known as mycotoxins, specifically tremorigenic mycotoxins. Paxilline is notable for its ability to block potassium channels, particularly those of the large conductance calcium-activated potassium channel (BK channel), and has been identified as potentially genotoxic .

Paxilline's primary mechanism of action involves blocking potassium (K+) channels. These channels are essential for regulating electrical activity in cells, particularly nerve and muscle cells. Paxilline binds to the closed state of BK-type K+ channels, preventing them from opening and reducing potassium efflux from the cell []. This disruption of ion flow leads to neuronal hyperexcitability, which is believed to be responsible for the tremors caused by paxilline [].

Paxilline primarily acts as an inhibitor of potassium channels, particularly the calcium-sensitive potassium channels of the BK subfamily. This inhibition can lead to various physiological effects, including alterations in neuronal excitability and muscle contraction. The mechanism involves binding to specific sites on the BK channel, which affects its conductance properties . Additionally, paxilline has been shown to interact with other ion channels, although its primary action remains centered around potassium channel inhibition.

Paxilline exhibits a range of biological activities. In model organisms such as Caenorhabditis elegans, it has been observed to extend lifespan and healthspan in aged worms but does not affect younger specimens. Interestingly, while paxilline does not induce seizures when administered intracerebroventricularly in mice, it paradoxically demonstrates anticonvulsant properties against seizures induced by substances like picrotoxin and pentylenetetrazol. Furthermore, paxilline has been implicated in inducing autism-like behaviors in mice through its inhibition of the BK channel .

The biosynthesis of paxilline begins with geranylgeranyl pyrophosphate through the terpenoid pathway and indole-3-glycerol phosphate from tryptophan biosynthesis. The synthesis involves several enzymatic steps, including two epoxidations and cyclizations that yield paspaline, followed by further oxidation reactions and demethylation to complete the paxilline structure. Notably, this biosynthetic pathway features an unusual stereospecific polycyclization mechanism that has not yet been replicated in synthetic chemistry .

Chemical synthesis methods have also been developed for paxilline, although they are less common than biosynthetic routes. These synthetic approaches typically involve complex multi-step reactions to construct the intricate polycyclic structure characteristic of paxilline.

Paxilline's primary applications are found in pharmacological research due to its unique properties as a potassium channel blocker. It is used in studies investigating neuronal excitability and muscle function. Additionally, its potential genotoxicity makes it relevant in toxicological studies aimed at understanding mycotoxin effects on human health and safety .

Research on paxilline has focused on its interactions with various ion channels, particularly the BK channel. Studies have identified specific binding sites for paxilline within these channels, elucidating how it exerts its inhibitory effects. These interactions are crucial for understanding both the therapeutic potential and toxicological risks associated with paxilline exposure .

Paxilline shares structural and functional similarities with several other compounds that also act as potassium channel blockers or mycotoxins. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeMechanism of ActionUnique Features
PaxillineDiterpene indole alkaloidPotassium channel blocker (BK channels)Tremorgenic effects; potential genotoxicity
PaspalineDiterpenePotassium channel blockerPrecursor in biosynthesis of paxilline
Aflatoxin B1PolyketideInhibits protein synthesisKnown carcinogen; affects liver function
Calyculin APhosphatase inhibitorInhibits serine/threonine phosphatasesPotent cytotoxic effects; used in cancer research
StaurosporineAlkaloidNon-selective protein kinase inhibitorBroad range of biological activities; used in research

Paxilline stands out among these compounds due to its specific action on large conductance calcium-activated potassium channels and its unique tremorgenic properties that differentiate it from other mycotoxins and alkaloids .

Physical Description

Solid

XLogP3

3.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

435.24095853 g/mol

Monoisotopic Mass

435.24095853 g/mol

Heavy Atom Count

32

Appearance

White solid

Melting Point

252 °C

UNII

3T9U9Z96L7

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Potassium Channel Blockers

Pictograms

Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant

Other CAS

57186-25-1

Wikipedia

Paxilline

Dates

Modify: 2023-08-15
1: Bauer JI, Gross M, Cramer B, Wegner S, Hausmann H, Hamscher G, Usleber E.
Detection of the tremorgenic mycotoxin paxilline and its desoxy analog in ergot
of rye and barley: a new class of mycotoxins added to an old problem. Anal
Bioanal Chem. 2017 Aug;409(21):5101-5112. doi: 10.1007/s00216-017-0455-y. Epub
2017 Jul 4. PubMed PMID: 28674820.


2: George DT, Kuenstner EJ, Pronin SV. A Concise Approach to Paxilline Indole
Diterpenes. J Am Chem Soc. 2015 Dec 16;137(49):15410-3. doi:
10.1021/jacs.5b11129. Epub 2015 Dec 7. PubMed PMID: 26593869.


3: Maragos CM. Development and Evaluation of Monoclonal Antibodies for Paxilline.
Toxins (Basel). 2015 Sep 25;7(10):3903-15. doi: 10.3390/toxins7103903. PubMed
PMID: 26426046; PubMed Central PMCID: PMC4626710.


4: Zhou Y, Lingle CJ. Paxilline inhibits BK channels by an almost exclusively
closed-channel block mechanism. J Gen Physiol. 2014 Nov;144(5):415-40. doi:
10.1085/jgp.201411259. PubMed PMID: 25348413; PubMed Central PMCID: PMC4210426.


5: Liu C, Noike M, Minami A, Oikawa H, Dairi T. A fungal prenyltransferase
catalyzes the regular di-prenylation at positions 20 and 21 of paxilline. Biosci
Biotechnol Biochem. 2014;78(3):448-54. doi: 10.1080/09168451.2014.882759. Epub
2014 May 22. PubMed PMID: 25036831.


6: Matsui C, Ikeda Y, Iinuma H, Kushida N, Kunisada T, Simizu S, Umezawa K.
Isolation of a novel paxilline analog pyrapaxilline from fungus that inhibits
LPS-induced NO production. J Antibiot (Tokyo). 2014 Nov;67(11):787-90. doi:
10.1038/ja.2014.63. Epub 2014 Jun 4. PubMed PMID: 24894186.


7: Mehranfard N, Gholamipour-Badie H, Motamedi F, Janahmadi M, Naderi N. The
effect of paxilline on early alterations of electrophysiological properties of
dentate gyrus granule cells in pilocarpine-treated rats. Iran J Pharm Res. 2014
Winter;13(Suppl):125-32. PubMed PMID: 24711838; PubMed Central PMCID: PMC3977062.

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